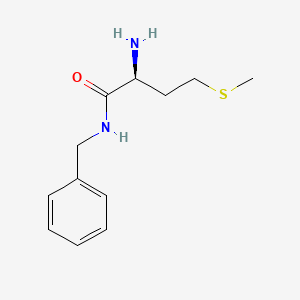

L-methionine benzylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-methionine benzylamide is a useful research compound. Its molecular formula is C12H18N2OS and its molecular weight is 238.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of L-methionine derivatives, particularly in the context of influenza A virus. A series of 1,3,4-thiadiazole derivatives coupled with L-methionine were synthesized and evaluated for their antiviral activity. Notably, compounds derived from L-methionine exhibited significant efficacy against influenza A, with effective concentrations (EC50) as low as 4.8 µM for certain derivatives . These findings suggest that L-methionine-based compounds could serve as a foundation for developing new antiviral agents.

1.2 Stabilization in Pharmaceutical Formulations

L-methionine has been utilized as a stabilizer in pharmaceutical formulations, particularly for erythropoietin (EPO) products. Research indicates that adding L-methionine can inhibit the oxidation of methionine residues in polypeptides, enhancing the stability and shelf-life of these biologically active agents . This application is especially relevant for multi-dose formulations where oxidation can compromise drug efficacy.

1.3 Clinical Use in Mental Health

L-methionine has been studied for its potential antidepressant and anxiolytic effects. In animal models, it has shown promise in alleviating symptoms associated with depression and anxiety, comparable to conventional antidepressants like imipramine and fluoxetine . This positions L-methionine as a potential adjunctive treatment option for mood disorders.

Biochemical Applications

2.1 Role in Detoxification and Metabolism

L-methionine plays a crucial role in various metabolic processes, including detoxification pathways. It is known to counteract the hepatotoxic effects of substances like paracetamol by enhancing liver function markers . This detoxification capability underscores its importance in clinical settings where liver health is a concern.

2.2 Radiolabeling for Imaging Studies

The carbon-11 labeled form of L-methionine has been employed in positron emission tomography (PET) imaging studies to investigate brain tumors and hyperammonemia . This application demonstrates its utility not only as a therapeutic agent but also as a diagnostic tool in clinical research.

Table: Summary of Key Research Findings on L-Methionine Benzylamide

化学反応の分析

Oxidation Reactions

Methionine derivatives, including benzoylated analogs, are prone to oxidation at the sulfur atom. For example:

-

Benzoyl methionine undergoes oxidation to benzoyl methionine sulfoxide in carbohydrate degradation systems. In the presence of Amadori rearrangement products (ARPs), >40% oxidation occurs after 48 hours at 80°C (pH 6.0) .

-

Key factors influencing oxidation :

Table 1: Oxidation of Benzoyl Methionine Under Varied Conditions

| Condition | % Conversion to Sulfoxide (48 h) |

|---|---|

| ARPs (pH 6.0, 80°C) | 42.1% |

| Glucose (pH 6.0, 80°C) | 8.7% |

| Fructose (pH 6.0, 80°C) | 6.3% |

Benzylation and Alkylation

While L-methionine benzylamide itself is not studied, selenomethionine benzylation provides a mechanistic analog:

-

Reaction with benzyl bromides : Selenomethionine reacts with electron-deficient benzyl bromides (e.g., 4-bromomethylphenylacetyl bromide) to form stable selenonium adducts (rate constant: 0.7 M⁻¹s⁻¹ at pH 6) .

-

Key observations :

Table 2: Kinetics of Selenomethionine Benzylation

| Benzyl Bromide Substituent | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| p-H (unsubstituted) | 0.07 |

| p-CN (electron-withdrawing) | 0.02 |

| BrMePAA (electron-donating) | 0.70 |

Peptide Bond Cleavage

Methionine-derived amides can undergo hydrolysis or α-amidation under oxidative or thermal stress:

-

Benzoyl methionine experiences peptide bond cleavage via α-amidation in the presence of ARPs, yielding benzamide and dehydroalanine derivatives .

-

Mechanism : Radical-mediated decarboxylation followed by nucleophilic attack at the α-carbon .

Spectroscopic Characterization

Interactions of methionine derivatives with ionic liquids (e.g., BTMAC, BTEAC) reveal:

-

Hydrophobic interactions : Alkyl chains of ionic liquids enhance solubility and stabilize methionine derivatives in aqueous media .

-

FTIR and NMR data : Shifts in S=O and C–Se stretching frequencies confirm sulfoxide/selenoxide formation during oxidation .

Thermodynamic and Kinetic Parameters

特性

分子式 |

C12H18N2OS |

|---|---|

分子量 |

238.35 g/mol |

IUPAC名 |

(2S)-2-amino-N-benzyl-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C12H18N2OS/c1-16-8-7-11(13)12(15)14-9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3,(H,14,15)/t11-/m0/s1 |

InChIキー |

OZEMQKUEEJSJRL-NSHDSACASA-N |

異性体SMILES |

CSCC[C@@H](C(=O)NCC1=CC=CC=C1)N |

正規SMILES |

CSCCC(C(=O)NCC1=CC=CC=C1)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。